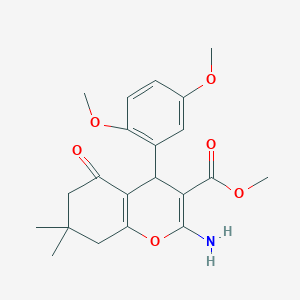![molecular formula C25H20FN3O2 B11603192 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603192.png)
5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of pyrazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrazolone ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties.
Medicine
The compound could be explored for its therapeutic potential in treating various diseases. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, pain, or other physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyrazolone: Known for its anti-inflammatory properties.
3-Methoxyphenylpyrazolone: Studied for its analgesic effects.
4-Fluorophenylpyrazolone: Investigated for its potential as a therapeutic agent.
Uniqueness
5-(4-FLUOROPHENYL)-4-(3-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. Its multi-functional nature makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H20FN3O2 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20FN3O2/c1-15-6-8-16(9-7-15)22-21-23(28-27-22)25(30)29(19-12-10-18(26)11-13-19)24(21)17-4-3-5-20(14-17)31-2/h3-14,24H,1-2H3,(H,27,28) |
Clé InChI |
HXQRDCMCEMMBAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-{(E)-[2-(1-phenyl-1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B11603118.png)
![2-Furyl{4-[2-hydroxy-3-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)propyl]piperazino}methanone](/img/structure/B11603129.png)
![N'-[(4Z)-2-(4-tert-butylphenyl)quinazolin-4(3H)-ylidene]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11603137.png)
![4-amino-N'-[(E)-(4-methylphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11603140.png)
![2-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B11603148.png)

![ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11603162.png)
![4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603163.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603170.png)

![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603182.png)
![(4E)-4-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11603187.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B11603200.png)

